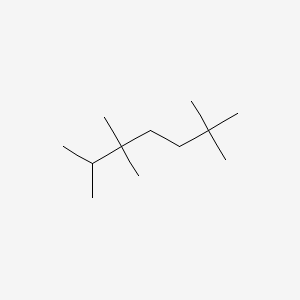
2,2,5,5,6-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its unique structure where five methyl groups are attached to a heptane backbone. This compound is known for its stability and is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,6-Pentamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the catalytic hydrogenation of isododecane, which can be achieved using a metal catalyst such as platinum or palladium under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through the polymerization and hydrogenation of triisobutylene. This process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5,6-Pentamethylheptane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It is relatively inert and does not easily participate in oxidation or reduction reactions.
Common Reagents and Conditions
The compound can react with halogens under UV light to form halogenated derivatives. For example, chlorination of this compound can be achieved using chlorine gas in the presence of UV light, resulting in the formation of various chlorinated products .
Major Products Formed
The major products formed from the halogenation reactions are mono- and di-chlorinated derivatives of this compound. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
2,2,5,5,6-Pentamethylheptane has several applications in scientific research and industry:
Biology: The compound is studied for its potential use as a solvent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a carrier for drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2,5,5,6-Pentamethylheptane is primarily related to its physical properties rather than specific molecular interactions. As a non-polar solvent, it can dissolve non-polar substances and facilitate various chemical reactions. Its stability and inertness make it an ideal candidate for use in controlled environments where reactivity needs to be minimized .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6,6-Pentamethylheptane
- 2,3,4,5,6-Pentamethylheptane
- 2,2,3,4,5-Pentamethylheptane
Uniqueness
2,2,5,5,6-Pentamethylheptane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. Compared to its isomers, it has a higher degree of branching, leading to lower boiling points and different solubility characteristics .
Properties
CAS No. |
62199-65-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,5,5,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-10(2)12(6,7)9-8-11(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
FMJMMNPKKCFHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















